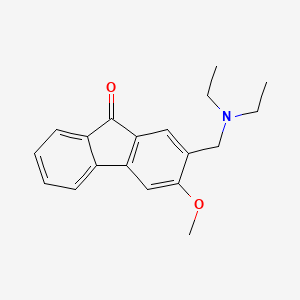
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- is an organic compound with the molecular formula C19H21NO2 It is a derivative of fluorenone, characterized by the presence of a diethylamino group and a methoxy group attached to the fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- typically involves multi-step organic reactions. One common method is the palladium-catalyzed carbonylative reaction. This method involves the use of phenylboronic acid, a palladium catalyst, and carbon monoxide under controlled conditions to form the fluorenone core . The reaction is carried out in an inert atmosphere, often using toluene as a solvent and sodium as a drying agent. The progress of the reaction is monitored using thin-layer chromatography, and the final product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production. Industrial methods also emphasize the recycling of solvents and catalysts to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluorenone core to fluorenol derivatives.
Substitution: The diethylamino and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone quinones, while reduction can produce fluorenol derivatives.
Wissenschaftliche Forschungsanwendungen
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: In materials science, it is used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylamino group can enhance the compound’s ability to interact with biological membranes, while the methoxy group may influence its electronic properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Fluorenone: A simpler derivative of fluorenone without the diethylamino and methoxy groups.
2-Methoxy-fluoren-9-one: Similar to Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- but lacks the diethylamino group.
Uniqueness
Fluoren-9-one, 2-(diethylamino)methyl-3-methoxy- is unique due to the presence of both diethylamino and methoxy groups, which confer distinct chemical and physical properties. These functional groups enhance its solubility, reactivity, and potential for forming complex molecular structures, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
42839-77-0 |
|---|---|
Molekularformel |
C19H21NO2 |
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
2-(diethylaminomethyl)-3-methoxyfluoren-9-one |
InChI |
InChI=1S/C19H21NO2/c1-4-20(5-2)12-13-10-17-16(11-18(13)22-3)14-8-6-7-9-15(14)19(17)21/h6-11H,4-5,12H2,1-3H3 |
InChI-Schlüssel |
ASJXUARCQZTTEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=CC2=C(C=C1OC)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






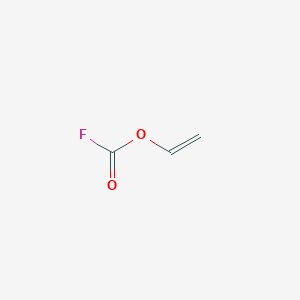
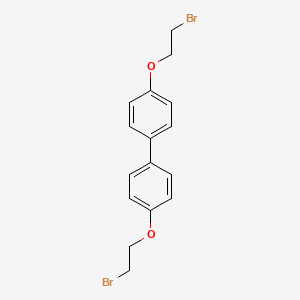
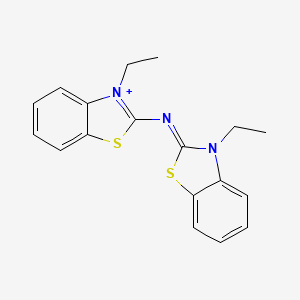


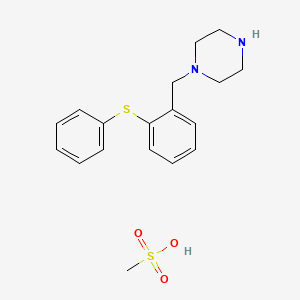
![Dodecanoic acid;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B14662150.png)
![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)

![Cyclobuta[b]naphthalene-1,2-dione](/img/structure/B14662184.png)
